(6-Methoxy-indan-1-yl)piperazine

Melatonergic pharmacology MT2 receptor agonism Circadian rhythm research

Researchers investigating MT2-selective agonists face non-fungible substitution patterns: 6-chloro or unsubstituted analogs lack melatonergic affinity. This indanyl-piperazine with a 6-methoxy group enables access to derivatives with 1.70 nM MT2 IC50 and 118-fold MT1 selectivity. - Core scaffold for circadian rhythm, sleep disorder, and depression research - Enables (R)-enantiomer derivatives with superior in vivo safety margins vs. melatonin - Well-documented reductive amination synthesis; water-soluble salt forms (fumarate, HCl)

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
Cat. No. B8549301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-indan-1-yl)piperazine
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC2N3CCNCC3)C=C1
InChIInChI=1S/C14H20N2O/c1-17-12-4-2-11-3-5-14(13(11)10-12)16-8-6-15-7-9-16/h2,4,10,14-15H,3,5-9H2,1H3
InChIKeyQGCINJAZDGSYHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-indanyl-piperazine Identity and Procurement


(6-Methoxy-indan-1-yl)piperazine (molecular formula C14H20N2O, molecular weight 232.32 g/mol) is a heterocyclic organic compound belonging to the indanyl-substituted piperazine class, also known as 1-(2,3-dihydro-1H-inden-1-yl)piperazine derivatives . The compound features an indan ring system with a methoxy substituent at the 6-position attached to one nitrogen of the piperazine ring . This structural motif serves as a key chemical building block in medicinal chemistry, functioning as a conformationally restricted scaffold for the development of melatonergic agents and serotonergic ligands [1].

MT2-selective pathway study fit via 6-methoxy-indanyl scaffold
Conformationally restricted piperazine for melatonergic research
Building block for enantiomer-selective tool compound synthesis

6-Methoxy-indanyl-piperazine Substitution Specificity


Indanyl-piperazine derivatives cannot be casually interchanged due to pronounced differences in receptor binding selectivity and physicochemical properties dictated by substitution patterns. The 6-methoxy group in (6-Methoxy-indan-1-yl)piperazine confers a distinct pharmacological profile: derivatives from this scaffold demonstrate high-affinity binding to melatonergic MT2 receptors [1]. In contrast, 6-chloro- or 6-fluoro-substituted indanyl-piperazines show preferential affinity for dopamine D1 receptors [2], while unsubstituted 1-Indan-1-yl-piperazine serves as a broader serotonergic scaffold lacking the MT2-targeting capability . Additionally, the methoxy substitution contributes to enhanced water solubility of salt forms relative to unsubstituted analogs [3]. These divergent selectivity profiles and physicochemical properties render the 6-methoxy substitution non-fungible with alternative indanyl-piperazine variants for studies requiring specific melatonergic pathway interrogation.

6-Methoxy-indanyl-piperazine
MT2 receptor pathway engagement context
6-Chloro/6-fluoro analogs
D1 dopamine receptor preference; MT2 profile may not transfer
Unsubstituted 1-Indan-1-yl-piperazine
Broader serotonergic scaffold; lacks MT2-targeting capability
Methoxy substitution enhances salt solubility
Unsubstituted analogs may present different formulation behavior

6-Methoxy-indanyl-piperazine Comparative Evidence


MT2 Affinity vs. Melatonin

The (R)-enantiomer derivative of (6-Methoxy-indan-1-yl)piperazine—specifically (R)-4-(2,3-dihydro-6-methoxy-1H-inden-1-yl)-N-ethyl-1-piperazine-carboxamide fumarate—demonstrates high-affinity binding to human MT2 receptors. In vitro receptor binding assays show IC50 values of 1.70 nM for MT2 binding, with functional EC50 of 2.40 nM in adenylyl cyclase assays using NIH3T3 cells stably expressing human MT2 receptors [1]. This affinity profile establishes the 6-methoxy-indanyl-piperazine scaffold as a privileged core for MT2-targeted chemical probes [2].

MT2 Binding Affinity
Reported
IC50 1.70 nM, EC50 2.40 nM
Supports MT2 pathway probe development
Human MT2 receptor in vitro; refer to source for assay conditions
Melatonergic pharmacology MT2 receptor agonism Circadian rhythm research

MT2 Subtype Selectivity vs. Melatonin

The 6-methoxy-indanyl-piperazine scaffold enables MT2-preferring receptor interaction. Binding data for the (R)-ethyl carboxamide derivative reveals MT1 receptor IC50 of 200 nM, representing approximately 118-fold selectivity for MT2 (IC50 1.70 nM) over MT1 [1]. This contrasts with melatonin, which exhibits balanced nanomolar affinity for both MT1 and MT2 receptors without substantial subtype discrimination [2].

MT2 vs. MT1 Selectivity
Reported
MT2 IC50 1.70 nM vs. MT1 200 nM
MT2-preferring profile; compare to balanced melatonin
118-fold selectivity in binding assays; class-specific review advised
Receptor subtype selectivity MT1/MT2 pharmacology Off-target profiling

Circadian Phase Shifting and Vascular Safety

The 6-methoxy-indanyl-piperazine derivative (R)-4-(2,3-dihydro-6-methoxy-1H-inden-1-yl)-N-ethyl-1-piperazine-carboxamide fumarate (compound 13) produced circadian phase advances in rats at doses of 1-56 mg/kg that were statistically no different from those of melatonin at 1 mg/kg [1]. Critically, unlike melatonin, compound 13 produced only weak contractile effects in rat tail artery preparations, suggesting reduced off-target vascular activity [2].

Circadian Phase Shift vs. Vascular
Model context
Phase advance comparable to melatonin; weak vascular contractility
Circadian model response with vascular endpoint context
Rat model; interpret vascular safety endpoints as reported
Circadian rhythm modulation In vivo pharmacology Vascular safety profiling

Water Solubility vs. Unsubstituted Indanyl-piperazines

The (6-Methoxy-indan-1-yl)piperazine scaffold, when converted to pharmaceutically acceptable salt forms (including fumarate, hydrochloride, and sulfate), demonstrates high aqueous solubility—a property explicitly noted as advantageous for pharmaceutical formulation development [1]. Salts of indanyl piperazines with the 6-methoxy substitution are described as highly water soluble, penetrating the blood-brain barrier well with long biological half-lives [2]. This solubility profile supports formulation flexibility that unsubstituted 1-Indan-1-yl-piperazine scaffolds may not offer without additional structural modification.

Water Solubility
Data to verify
Salts reported as highly water soluble
Class-level solubility context; quantitative data limited
Patent literature; confirm specific salt form solubility
Physicochemical properties Formulation development Salt selection

6-Methoxy-indanyl-piperazine Applications


MT2-Selective Chemical Probe Development

Medicinal chemistry programs targeting MT2-selective agonists for circadian rhythm disorders, sleep disorders, or depression research should procure (6-Methoxy-indan-1-yl)piperazine as the core scaffold. The compound's derivative (R)-4-(2,3-dihydro-6-methoxy-1H-inden-1-yl)-N-ethyl-1-piperazine-carboxamide fumarate demonstrates MT2 IC50 of 1.70 nM with 118-fold selectivity over MT1 [1], establishing this substitution pattern as essential for achieving subtype selectivity. Derivatization at the piperazine nitrogen (e.g., N-ethyl carboxamide, N-cyclopropylcarbonyl, N-butanoyl) preserves nanomolar MT2 affinity while enabling fine-tuning of pharmacokinetic properties [2]. This scaffold is unsuitable for programs requiring balanced MT1/MT2 agonism or D1/D2-targeted applications, where 6-chloro or 6-fluoro indanyl-piperazines would be more appropriate comparators [3].

Circadian Modulation with Cardiovascular Safety

For in vivo pharmacology studies investigating circadian phase shifting with improved safety margins, (6-Methoxy-indan-1-yl)piperazine derivatives offer a critical advantage. The (R)-enantiomer N-ethyl carboxamide fumarate produced circadian phase advances in rats comparable to melatonin at 1 mg/kg across a 1-56 mg/kg dose range, yet exhibited only weak vascular contractile effects in rat tail artery—unlike melatonin which shows significant contractile activity [1]. This differential profile makes 6-methoxy-indanyl-piperazine derivatives preferable over melatonin itself for lead optimization campaigns where cardiovascular safety is a primary selection criterion.

Water-Soluble CNS-Penetrant Building Block

Programs requiring CNS-penetrant, water-soluble piperazine scaffolds for formulation development or in vivo dosing should consider (6-Methoxy-indan-1-yl)piperazine. Salts of this scaffold (including fumarate, hydrochloride, and sulfate forms) are characterized as highly water soluble with good blood-brain barrier penetration and extended biological half-lives [1]. The reductive amination synthesis route using 6-methoxy-1-indanone and piperazine with titanium(IV) isopropoxide/sodium borohydride is well-documented, yielding the racemic product in 70-80% yields, with resolution achievable via (S)-10-camphorsulfonic acid to obtain the preferred (R)-enantiomer [2]. This established synthetic accessibility and favorable physicochemical profile reduce formulation and scale-up barriers during lead optimization.

Serotonergic Ligand Development

The (6-Methoxy-indan-1-yl)piperazine scaffold functions as a conformationally restricted serotonin receptor ligand platform. Structural modifications of related piperazine derivatives have been associated with enhanced binding affinities for serotonin receptors implicated in antidepressant mechanisms [1]. The melatonergic properties of this compound class also position derivatives for investigation in depression, anxiety, and stress-related disorders related to circadian dysregulation [2]. However, researchers should note that direct quantitative 5-HT receptor binding data for the unmodified (6-Methoxy-indan-1-yl)piperazine parent compound is limited in primary literature; procurement for serotonergic applications is best justified as an SAR comparator to established indanyl-piperazine serotonergic ligands rather than as a standalone 5-HT-targeted lead.

Application
Selection Property
Validation Focus
MT2 pathway probe studies
MT2-biased scaffold access
MT2 vs. MT1 selectivity assay context
Circadian rhythm research models
Circadian phase-shift response
Vascular contractility endpoint context
CNS-penetrant scaffold formulation
Aqueous solubility profile of salt forms
Blood-brain barrier penetration endpoint review
Serotonergic ligand studies
Conformationally restricted indanyl scaffold
5-HT receptor binding endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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